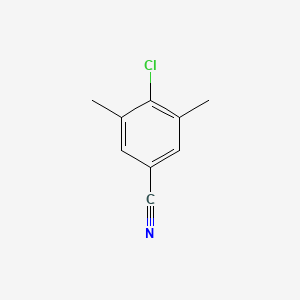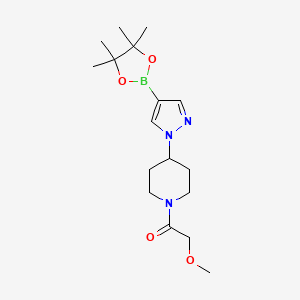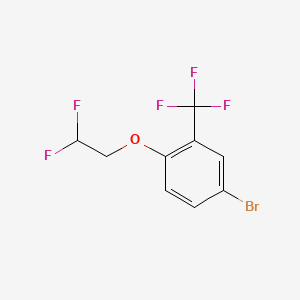
((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane
Descripción general
Descripción
((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features both bromine and iodine substituents on a benzyl group, which is further connected to a tert-butyl dimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-iodobenzyl alcohol and tert-butyl dimethylsilyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as imidazole or triethylamine to facilitate the formation of the silyl ether bond.
Procedure: The 5-bromo-2-iodobenzyl alcohol is reacted with tert-butyl dimethylsilyl chloride in an aprotic solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane: can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.
Oxidation and Reduction: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield the corresponding benzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used along with bases like potassium carbonate in solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products include azides, thiols, or other substituted benzyl derivatives.
Coupling: Products are typically biaryl compounds or other coupled products.
Oxidation: Products include benzaldehyde or benzoic acid.
Reduction: Products include benzyl alcohol.
Aplicaciones Científicas De Investigación
((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane: has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the preparation of silicon-based materials with specific properties.
Medicinal Chemistry: Utilized in the synthesis of potential pharmaceutical intermediates.
Biological Studies: Acts as a precursor for the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of ((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane is primarily related to its reactivity in organic synthesis. The presence of bromine and iodine atoms allows for selective functionalization, while the silyl ether group provides stability and protection during reactions. The compound can interact with various molecular targets depending on the specific reactions it undergoes, facilitating the formation of desired products through well-defined pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Bromoethoxy)-tert-butyldimethylsilane
- (3-Bromopropoxy)-tert-butyldimethylsilane
- tert-Butyl(4-iodobutoxy)dimethylsilane
Comparison
- Structural Differences : The primary difference lies in the position and type of halogen substituents on the benzyl group.
- Reactivity : The presence of both bromine and iodine in ((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane) offers unique reactivity compared to compounds with only one type of halogen.
- Applications : While all these compounds are used in organic synthesis, this compound) provides more versatility due to its dual halogen functionality.
Propiedades
IUPAC Name |
(5-bromo-2-iodophenyl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrIOSi/c1-13(2,3)17(4,5)16-9-10-8-11(14)6-7-12(10)15/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTPVWJXHMAGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrIOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde](/img/structure/B8259913.png)
![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B8259921.png)










![3'-(Benzyloxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8259997.png)
